Cas no 108779-67-5 (2-oxo-2-(4-phenylanilino)acetic Acid)

2-oxo-2-(4-phenylanilino)acetic Acid structure
108779-67-5 structure
Product name:2-oxo-2-(4-phenylanilino)acetic Acid
CAS No:108779-67-5
MF:C14H11NO3
MW:241.242043733597
CID:1186765
PubChem ID:14048644

2-oxo-2-(4-phenylanilino)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-oxo-2-(4-phenylanilino)acetic Acid
    • SureCN2823028
    • Biphenyl-4-yl-oxalamidsaeure
    • Acetic acid, ([1,1'-biphenyl]-4-ylamino)oxo-
    • AKOS011538237
    • N-Biphenyl-4-yl-oxalamic acid
    • AGN-PC-0008TU
    • biphenyl-4-yl-oxalamic acid
    • Biphenylyl-(4)-oxamidsaeure
    • ACMC-20mbse
    • Oxalsaeure-mono-(biphenylyl-(4)-amid)
    • CTK0D6159
    • SureCN2823028; Biphenyl-4-yl-oxalamidsaeure; Acetic acid, ([1,1'-biphenyl]-4-ylamino)oxo-; AKOS011538237; N-Biphenyl-4-yl-oxalamic acid; AGN-PC-0008TU; biphenyl-4-yl-oxalamic acid; Biphenylyl-(4)-oxamidsaeure; ACMC-20mbse; Oxalsaeure-mono-(biphenylyl-(4)-amid); CTK0D6159;
    • SCHEMBL2823028
    • N-(4-bi-phenylyl)-oxamic acid
    • [([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid
    • CHEMBL4642395
    • 108779-67-5
    • BDBM50544452
    • DTXSID00555045
    • PLOROTCZCNJQOC-UHFFFAOYSA-N
    • Inchi: InChI=1S/C14H11NO3/c16-13(14(17)18)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,15,16)(H,17,18)
    • InChI Key: PLOROTCZCNJQOC-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(=O)O

Computed Properties

  • Exact Mass: 241.07389321g/mol
  • Monoisotopic Mass: 241.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 66.4Ų

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